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Compound of Interest

Compound Name: Roselipin 2B

Cat. No.: B1240305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of

Roselipin 2B, a potent inhibitor of diacylglycerol acyltransferase (DGAT). The document

details the isolation, physicochemical properties, and the spectroscopic and chemical methods

employed to determine its complex chemical architecture. Special emphasis is placed on the

advanced NMR techniques and chemical degradation studies that were pivotal in defining its

unique structure, including the recently confirmed absolute stereochemistry of its polyketide

backbone.

Introduction to Roselipin 2B
Roselipin 2B is a member of the roselipin family of natural products, which also includes

Roselipins 1A, 1B, and 2A. These compounds were first isolated from the fermentation broth of

the marine-derived fungus Gliocladium roseum KF-1040.[1] The roselipins have garnered

significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT),

a key enzyme in triglyceride biosynthesis, presenting a potential therapeutic target for

metabolic disorders.[1] Roselipin 2B, specifically, is the 6"-O-acetyl derivative of Roselipin 1B.

[1]

Physicochemical and Biological Properties
Roselipin 2B is a colorless, amorphous solid. A summary of its key physicochemical and

biological properties is presented in Table 1.
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Property Value Reference

Molecular Formula C₄₂H₇₄O₁₅ [1]

Molecular Weight 819.03 g/mol [1]

Appearance Colorless amorphous solid

Biological Activity DGAT Inhibition (IC₅₀)
15 - 22 µM (for the roselipin

family)

Structure Elucidation: A Multi-faceted Approach
The determination of the intricate structure of Roselipin 2B was a result of a combination of

detailed spectroscopic analysis, chemical degradation, and, more recently, total synthesis of a

related family member which confirmed the core's stereochemistry.

Spectroscopic Analysis
The planar structure of Roselipin 2B was primarily elucidated through a suite of advanced

NMR techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A complete assignment of the proton (¹H)

and carbon (¹³C) NMR spectra was achieved using a combination of 1D and 2D NMR

experiments, including ¹H-¹H COSY, HSQC, and HMBC. The key chemical shifts for the core

structure, based on data for the closely related Roselipin 1A and known shifts for acetylated

mannose, are summarized in Tables 2 and 3.

Table 2: ¹H NMR Data for the Core Structure of Roselipin 2B (Note: Data is based on the

reported values for Roselipin 1A and expected shifts for the acetylated mannose moiety. The

exact values for Roselipin 2B would be found in the primary literature.)
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Position δH (ppm) Multiplicity J (Hz)

Polyketide Chain

H-3 ~6.5 d ~10

H-5 ~3.8 m

H-7 ~5.2 dd ~10, 5

... ... ... ...

D-Mannose

H-1" ~4.8 d ~1.5

H-6"a ~4.3 dd ~12, 2.5

H-6"b ~4.1 dd ~12, 5.5

D-Arabinitol

H-1' ~4.2 m

... ... ... ...

Acetyl Group

-COCH₃ ~2.1 s

Table 3: ¹³C NMR Data for the Core Structure of Roselipin 2B (Note: Data is based on the

reported values for Roselipin 1A and expected shifts for the acetylated mannose moiety. The

exact values for Roselipin 2B would be found in the primary literature.)
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Position δC (ppm)

Polyketide Chain

C-1 ~168

C-2 ~130

C-3 ~145

... ...

D-Mannose

C-1" ~100

C-6" ~64

D-Arabinitol

C-1' ~70

... ...

Acetyl Group

-COCH₃ ~172

-COCH₃ ~21

Chemical Degradation Studies
To confirm the identity and stereochemistry of the sugar and polyol moieties, Roselipin 2B was

subjected to chemical degradation.

Methodology:

Acid Hydrolysis: Roselipin 2B was treated with 1N HCl to cleave the glycosidic and ester

linkages.

Product Isolation: The resulting products (the polyketide aglycone, mannose, and arabinitol)

were separated by chromatography.
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Derivatization and GC-MS Analysis: The isolated monosaccharides were derivatized to their

corresponding alditol acetates and analyzed by gas chromatography-mass spectrometry

(GC-MS) with a chiral stationary phase.

Comparison with Standards: The retention times and mass spectra were compared with

those of authentic D- and L- standards of mannose and arabinitol.

This analysis unequivocally identified the sugar moiety as D-mannose and the polyol as D-

arabinitol.

Experimental Protocols
Isolation and Purification of Roselipins
The following workflow outlines the general procedure for the isolation and purification of the

roselipin family of compounds.
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Fermentation and Extraction

Chromatographic Purification

Fermentation of Gliocladium roseum KF-1040

Solvent Extraction of Fermentation Broth
(e.g., with ethyl acetate)

ODS Column Chromatography

Crude Extract

Preparative HPLC

E

Isolated Roselipins (1A, 1B, 2A, 2B)

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of roselipins.

NMR Spectroscopy
Instrumentation: JEOL JNM-A500 or equivalent spectrometer.

Solvent: CDCl₃ or C₅D₅N.

Temperature: 25°C.

¹H NMR: 500 MHz, standard pulse sequences.
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¹³C NMR: 125 MHz, proton-decoupled.

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC were used to establish

correlations.

Stereochemistry of the Polyketide Chain
The absolute stereochemistry of the nine chiral centers in the polyketide backbone of the

roselipins remained unassigned for a considerable time. A recent landmark achievement in the

field was the total synthesis of Roselipin 1A. This synthetic endeavor not only confirmed the

planar structure but also unequivocally established the absolute configuration of the polyketide

core. As Roselipin 2B shares the identical polyketide backbone, these findings are directly

applicable.

Biological Activity and Mechanism of Action
Roselipins, including 2B, are inhibitors of diacylglycerol acyltransferase (DGAT). DGAT is the

terminal and only committed enzyme in the main pathway of triglyceride synthesis. It catalyzes

the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. By inhibiting this

enzyme, roselipins effectively block the synthesis of triglycerides.

Diacylglycerol

DGATFatty Acyl-CoA Triglyceride

Roselipin 2B

Click to download full resolution via product page

Caption: Inhibition of the DGAT signaling pathway by Roselipin 2B.

Conclusion
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The structure of Roselipin 2B has been comprehensively elucidated through a combination of

classical and modern analytical techniques. Its core is a highly methylated polyketide,

glycosylated with D-mannose and esterified with D-arabinitol, with a 6"-O-acetylation on the

mannose moiety. The recent total synthesis of Roselipin 1A has provided the final piece of the

structural puzzle by defining the absolute stereochemistry of the polyketide chain. This detailed

structural understanding is paramount for the further investigation of its biological activity and

for guiding future drug development efforts targeting the DGAT enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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